molecular formula C22H22FN5O2 B11615561 1-(4-fluorobenzyl)-3,7-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

1-(4-fluorobenzyl)-3,7-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11615561
M. Wt: 407.4 g/mol
InChI Key: KGUDHNQIRUQFRK-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3,7-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a dimethyl group, and a phenylethylamino group attached to a purine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3,7-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Fluorobenzyl Group: This step involves the substitution of a hydrogen atom on the purine ring with a fluorobenzyl group, often using electrophilic aromatic substitution reactions.

    Attachment of the Phenylethylamino Group: This is typically done through nucleophilic substitution reactions, where the purine core reacts with a phenylethylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3,7-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-fluorobenzyl)-3,7-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3,7-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-3,7-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
  • 1-(4-bromobenzyl)-3,7-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
  • 1-(4-methylbenzyl)-3,7-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

1-(4-fluorobenzyl)-3,7-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, binding affinity, and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H22FN5O2

Molecular Weight

407.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3,7-dimethyl-8-(2-phenylethylamino)purine-2,6-dione

InChI

InChI=1S/C22H22FN5O2/c1-26-18-19(25-21(26)24-13-12-15-6-4-3-5-7-15)27(2)22(30)28(20(18)29)14-16-8-10-17(23)11-9-16/h3-11H,12-14H2,1-2H3,(H,24,25)

InChI Key

KGUDHNQIRUQFRK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C

Origin of Product

United States

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